molecular formula C₁₂H₁₈O₆ B033231 Shi Epoxidation Diketal Catalyst CAS No. 18422-53-2

Shi Epoxidation Diketal Catalyst

Cat. No.: B033231
CAS No.: 18422-53-2
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-RWYTXXIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shi Epoxidation Diketal Catalyst, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₈O₆ and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development and Mechanistic Insights

The Shi epoxidation catalyst was initially recognized for its ability to efficiently catalyze the asymmetric epoxidation of nonactivated trans-olefins using potassium peroxomonosulfate (Oxone) as the oxidant. The catalyst, derived from inexpensive carbohydrates such as D-fructose, allows for high enantioselectivity in the epoxidation process, despite the challenge presented by terminal and cis-olefins due to steric repulsion in the transition state. This method is notable for its avoidance of transition metals in the catalytic cycle, distinguishing it from other popular epoxidation methods like those developed by Jacobsen or Sharpless (List & Scharf, 2019).

Practical Applications and Efficiency

The practical synthesis of Shi's diester for catalytic asymmetric epoxidations from D-fructose exemplifies the method's efficiency and practicality, addressing aspects such as cost and selectivity for the preparation of the catalyst on a multigram scale (Nieto et al., 2005). Moreover, the scalability of the Shi epoxidation was demonstrated in the large-scale epoxidation of alkenes, underscoring its relevance for industrial applications (Ager et al., 2007).

Advances in Asymmetric Synthesis

Further research has delved into the stereochemical aspects of Shi epoxidation, using isotopic labeling to study the stereoselectivity of the process. These studies have helped to understand the double stereoselectivity mediated by the chiral platform of the catalyst, contributing to the advancement of asymmetric synthesis methodologies (Nieto et al., 2008).

Exploration of Substrate Scope

The substrate scope of Shi epoxidation has been explored to include a wide range of alkenes, demonstrating the versatility of the chiral platform provided by the catalyst. This has resulted in high yields and enantioselectivities for a variety of substrates, although styrene derivatives presented challenges in selectivity (Nieto et al., 2008).

Mechanism of Action

Target of Action

The primary target of D-Epoxone, also known as the Shi Epoxidation Diketal Catalyst, is various alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They are a fundamental functional group in organic chemistry and serve as the building blocks for many complex molecules.

Mode of Action

D-Epoxone interacts with its target alkenes through a process known as epoxidation . This reaction involves the addition of an oxygen atom across the carbon-carbon double bond of the alkene, resulting in the formation of an epoxide . The epoxidizing species is believed to be a dioxirane , which is a powerful epoxidation reagent .

Biochemical Pathways

The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone . The downstream effects of this reaction include the creation of a variety of complex molecules, as epoxides are versatile intermediates in organic synthesis.

Pharmacokinetics

It’s known that d-epoxone is a chemical reagent used for enantioselective epoxidation of alkenes . It’s involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds . It’s used as a cytotoxic secondary metabolite .

Result of Action

The result of D-Epoxone’s action is the formation of epoxides from various alkenes . Epoxides are cyclic ethers that are important in a variety of chemical reactions, including those in biological systems. They can be opened by nucleophiles to form a range of products, making them valuable intermediates in organic synthesis.

Action Environment

The Shi Epoxidation reaction is sensitive to environmental factors such as pH and temperature . The optimum pH for dioxirane epoxidation is 7-8 . At higher pH, Oxone tends to decompose . At ph 7-8 the shi catalyst decomposes due to competing baeyer-villiger reaction . By increasing the pH to 10.5 (by addition of K2CO3), the amount of ketone used can be reduced to a catalytic amount (30 mol %) and the amount of Oxone can be reduced to a stoichiometric amount (1.5 equiv), suggesting that at this pH the ketone is sufficiently reactive to compete with Oxone decomposition . Reaction temperatures range from –10 to 20 °C .

Safety and Hazards

Dioxiranes are high energy materials and can be explosive when neat/concentrated. They are best used prepared and used in situ . The safety of oxidation processes run in potentially peroxidisable solvents (e.g. THF, acetone) is dependent on many factors .

Future Directions

The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .

Properties

IUPAC Name

(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWFWFVSWOTLP-RWYTXXIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428499
Record name D-Epoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18422-53-2
Record name D-Epoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.